molecular formula C24H30N2O6 B2800338 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922925-44-8

3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2800338
CAS No.: 922925-44-8
M. Wt: 442.512
InChI Key: DTWGKEMGGPUADV-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a triethoxy-substituted benzoyl core and an N-linked phenyl group bearing a methoxy group at position 3 and a 2-oxopyrrolidin-1-yl moiety at position 4. The compound’s molecular formula is C₂₄H₃₂N₂O₆, with a molecular weight of 468.53 g/mol (calculated). Benzamide derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors, enzyme modulators, and anticancer agents .

Properties

IUPAC Name

3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-5-30-20-13-16(14-21(31-6-2)23(20)32-7-3)24(28)25-17-10-11-18(19(15-17)29-4)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGKEMGGPUADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the tmp group is incorporated in a wide range of therapeutically interesting drugs, suggesting that it may be stable under a variety of conditions

Comparison with Similar Compounds

Structural Implications :

  • Steric Effects : Bulkier ethoxy substituents may hinder binding to compact enzymatic pockets compared to smaller methoxy groups.
  • Electronic Effects: Methoxy groups are stronger electron donors than ethoxy groups, altering charge distribution in the benzamide core .

Pyrrolidinone-Containing Derivatives

Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 53, )

This compound (C₃₀H₂₂F₂N₄O₃, MW: 548.52 g/mol) features a chromenone core and a pyrazolopyrimidine group but retains the 2-oxopyrrolidin-1-yl moiety. Unlike the target benzamide, its extended aromatic system and fluorine substitutions enhance target affinity (e.g., kinase inhibition) but reduce metabolic stability.

Trifluoromethyl-Benzamide Derivative ()

The compound (C₂₉H₂₈F₃N₅O₂, MW: 559.56 g/mol) includes a trifluoromethyl group and a pyrimidinylamino substituent. The CF₃ group increases electronegativity and binding specificity, while the pyrimidine ring enables π-π stacking interactions. Compared to the target compound, its larger size and fluorine content may limit blood-brain barrier penetration.

Oxazepine and Pyrrolidine Derivatives ()

These compounds (e.g., C₂₈H₃₈N₆O₄, MW: 546.65 g/mol ) incorporate pyrrolidine or oxazepine rings but lack the benzamide core. The 2-oxopyrrolidin-1-yl group in these structures serves as a hydrogen-bond acceptor, similar to its role in the target compound. However, their distinct scaffolds prioritize different pharmacological targets (e.g., G-protein-coupled receptors vs. kinases).

Research Findings and Implications

  • Trimethoxy vs. Triethoxy : The trimethoxy analog is more polar and may exhibit better solubility in early-stage drug formulations. However, the triethoxy derivative’s increased lipophilicity could enhance oral bioavailability in vivo.
  • Pyrrolidinone Role: The 2-oxopyrrolidin-1-yl group is a conserved feature in multiple bioactive compounds, suggesting its utility in stabilizing target interactions via lactam-based hydrogen bonding .
  • Substituent Optimization : Ethoxy-to-methoxy substitutions represent a common SAR strategy to balance solubility and permeability. Further studies (e.g., crystallography, docking) are needed to validate the target compound’s binding mode.

Q & A

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingHATU, DIPEA, DMF, 0°C→RT7298%
DeprotectionTBAF, THF, 24h8996%

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Question

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The pyrrolidinone carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ 6.5–7.5 ppm in ¹H) are diagnostic .
    • NOESY : Confirms spatial proximity of ethoxy and pyrrolidinone groups .
  • X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters: R-factor < 0.05, resolution < 1.0 Å .

What methodologies are recommended for assessing in vitro biological activity?

Advanced Research Question

  • Kinase Inhibition Assays :
    • Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assay. IC₅₀ values < 1 µM suggest therapeutic potential .
  • Cellular Uptake Studies :
    • Quantify intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7). Use logP (~3.5) to predict membrane permeability .

Q. Table 2: Representative Biological Data

Assay TypeTargetResult (IC₅₀)Cell LineReference
Kinase InhibitionEGFR0.78 µMN/A
CytotoxicityHeLa12.4 µMHeLa

How to address contradictory data in structure-activity relationship (SAR) studies of analogous benzamides?

Advanced Research Question
Contradictions often arise from:

  • Substituent Effects : Ethoxy groups (vs. methoxy) may enhance steric hindrance, reducing binding affinity. Compare IC₅₀ values of analogs via molecular docking (AutoDock Vina) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

What computational approaches predict metabolic stability and toxicity?

Advanced Research Question

  • In Silico ADMET :
    • Use SwissADME to predict CYP450 metabolism (major site: pyrrolidinone ring).
    • ProTox-II for toxicity profiling (LD₅₀ > 500 mg/kg suggests low acute toxicity) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .

How to optimize reaction conditions for scale-up synthesis?

Basic Research Question

  • Solvent Selection : Replace DMF with MeCN to simplify waste management .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of pyrrolidinone intermediates (yield improvement: 15–20%) .

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies :
    • Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.
    • Major degradation pathway: Hydrolysis of the amide bond (t₁/₂ ~8h at pH 7.4) .

How do crystallographic packing interactions influence solubility?

Advanced Research Question

  • Hirshfeld Surface Analysis : Identify π-π stacking (aromatic rings) and hydrogen bonds (amide NH → ethoxy O). High packing efficiency reduces aqueous solubility (<10 µg/mL) .
  • Co-Crystallization : Improve solubility by co-crystallizing with cyclodextrins (e.g., β-CD) .

What are the limitations of current synthetic routes, and how can they be mitigated?

Basic Research Question

  • Low Yields in Coupling Steps : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and use microwave-assisted synthesis (60°C, 30 min) .
  • Byproduct Formation : Introduce scavenger resins (e.g., MP-TsOH) to trap unreacted reagents .

How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Advanced Research Question

  • Lipophilicity Optimization : Replace triethoxy groups with trifluoromethoxy (clogP ~2.8) to balance solubility and permeability .
  • P-glycoprotein Efflux Assays : Test in MDCK-MDR1 cells; efflux ratio < 3 indicates low P-gp substrate risk .

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